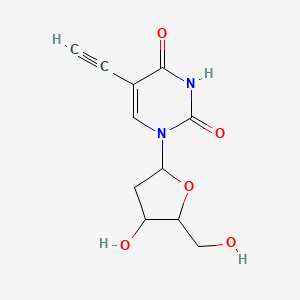

5-Ethynyl-2'-deoxyuridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La 2'-Désoxy-5-éthynyluridine peut être synthétisée par un processus en plusieurs étapes. La synthèse implique généralement l'alkylation de la 5-iodo-2'-désoxyuridine avec du bromure d'éthynylmagnésium en présence d'un catalyseur au palladium. Les conditions de réaction comprennent souvent une atmosphère inerte, comme l'azote ou l'argon, et l'utilisation de solvants anhydres pour empêcher l'humidité d'interférer avec la réaction .

Méthodes de production industrielle : La production industrielle de la 2'-Désoxy-5-éthynyluridine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) pour garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions : La 2'-Désoxy-5-éthynyluridine subit principalement des réactions de substitution.

Réactifs et conditions courants :

Catalyseurs au cuivre(I) : Le sulfate de cuivre (CuSO4) et l'ascorbate de sodium sont couramment utilisés pour catalyser la réaction de clic.

Solvants : Le diméthylsulfoxyde (DMSO) et l'eau sont fréquemment utilisés comme solvants pour ces réactions.

Produits principaux : Le produit principal formé par la réaction de clic est un cycle triazole stable, qui est souvent conjugué avec des colorants fluorescents ou de la biotine à des fins de détection .

4. Applications de la recherche scientifique

La 2'-Désoxy-5-éthynyluridine a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée en chimie clic pour la synthèse de diverses biomolécules.

Biologie : Le composé est largement utilisé pour marquer l'ADN nouvellement synthétisé, permettant aux chercheurs d'étudier la prolifération cellulaire et la réplication de l'ADN.

Médecine : Il est utilisé dans la recherche sur le cancer pour surveiller la prolifération des cellules tumorales et l'efficacité des médicaments anticancéreux.

Industrie : Le composé est utilisé dans le développement de tests diagnostiques et de méthodes de criblage à haut débit

5. Mécanisme d'action

La 2'-Désoxy-5-éthynyluridine est incorporée dans l'ADN pendant la phase S du cycle cellulaire, en remplaçant la thymidine. Le groupe éthynyle du composé lui permet de subir une réaction de clic avec des colorants fluorescents modifiés par des azides, formant un cycle triazole stable. Cette réaction permet la détection de l'ADN nouvellement synthétisé . De plus, l'incorporation de la 2'-Désoxy-5-éthynyluridine dans l'ADN peut induire des dommages à l'ADN par la formation de liaisons croisées interbrin, entraînant un arrêt du cycle cellulaire et l'apoptose .

Applications De Recherche Scientifique

2’-Deoxy-5-ethynyluridine has a wide range of applications in scientific research:

Chemistry: It is used in click chemistry for the synthesis of various biomolecules.

Biology: The compound is extensively used to label newly synthesized DNA, allowing researchers to study cell proliferation and DNA replication.

Medicine: It is employed in cancer research to monitor tumor cell proliferation and the effectiveness of anti-cancer drugs.

Industry: The compound is used in the development of diagnostic assays and high-throughput screening methods

Mécanisme D'action

2’-Deoxy-5-ethynyluridine is incorporated into DNA during the S-phase of the cell cycle, replacing thymidine. The ethynyl group on the compound allows it to undergo a click reaction with azide-modified fluorescent dyes, forming a stable triazole ring. This reaction enables the detection of newly synthesized DNA . Additionally, the incorporation of 2’-Deoxy-5-ethynyluridine into DNA can induce DNA damage through the formation of interstrand crosslinks, leading to cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires :

5-Bromo-2'-désoxyuridine (BrdU) : Un autre analogue de la thymidine utilisé pour le marquage de l'ADN.

2'-Désoxy-5-iodouridine : Utilisé dans des applications similaires, mais avec une réactivité différente en raison de l'atome d'iode.

Comparaison : La 2'-Désoxy-5-éthynyluridine est unique en raison de son groupe éthynyle, qui permet la réaction de clic, offrant une méthode de marquage de l'ADN plus efficace et moins toxique que la 5-Bromo-2'-désoxyuridine. La réaction de clic ne nécessite pas de dénaturation de l'ADN, ce qui rend le processus plus simple et plus reproductible .

Activité Biologique

5-Ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that has gained significant attention in biological research due to its utility in labeling and studying DNA synthesis in various cellular contexts. This article provides a comprehensive overview of the biological activity of EdU, focusing on its mechanisms, applications in cell proliferation studies, cytotoxic effects, and its role in cancer research.

EdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle, allowing researchers to track proliferating cells. Unlike other thymidine analogs such as bromodeoxyuridine (BrdU), EdU can be detected using click chemistry without the need for harsh denaturing conditions, making it a more versatile tool for in vivo and in vitro studies .

Key Mechanisms:

- Incorporation into DNA: EdU is effectively incorporated into the DNA of dividing cells, providing a means to label and visualize proliferating cells.

- Induction of DNA Damage: High concentrations of EdU can induce DNA strand breaks and apoptosis, particularly in cancer cell lines such as osteosarcoma and glioblastoma. This effect is attributed to the formation of interstrand crosslinks during DNA replication, leading to activation of DNA damage response pathways .

- Futile DNA Repair Cycle: EdU promotes a futile cycle of DNA repair that can enhance apoptosis rates compared to traditional chemotherapeutic agents like Temozolomide .

Applications in Cell Proliferation Studies

EdU is widely used as a marker for cellular replicational activity. Its ability to label cells undergoing DNA synthesis makes it invaluable for studying various biological processes, including development, tissue regeneration, and cancer progression.

Research Findings:

- In a study involving mice, EdU was administered at varying doses (10 to 200 mg/kg), demonstrating a dose-dependent increase in labeled proliferating cells within the brain .

- Another study highlighted EdU's effectiveness in distinguishing between different cell populations based on their replicative activity, showcasing its applicability in flow cytometry for dynamic proliferation assessment .

Cytotoxic Effects

While EdU serves as a powerful tool for tracking cell proliferation, it also exhibits cytotoxic properties. Research indicates that prolonged exposure to EdU can lead to significant cell cycle arrest and increased mutation rates.

Cytotoxicity Data:

- A study on Chinese hamster ovary (CHO) cells revealed that even low concentrations (1 µM) of EdU could induce HPRT mutations at elevated frequencies compared to BrdU .

- In breast cancer cell lines SK-BR-3 and BT474, long-term exposure to EdU resulted in necrotic cell death in SK-BR-3 cells while BT474 cells displayed relative resistance .

Case Studies

- Osteosarcoma and Glioblastoma Research:

- Neurogenesis Studies:

Summary Table of Key Findings

Propriétés

Formule moléculaire |

C11H12N2O5 |

|---|---|

Poids moléculaire |

252.22 g/mol |

Nom IUPAC |

5-ethynyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17) |

Clé InChI |

CDEURGJCGCHYFH-UHFFFAOYSA-N |

SMILES canonique |

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.